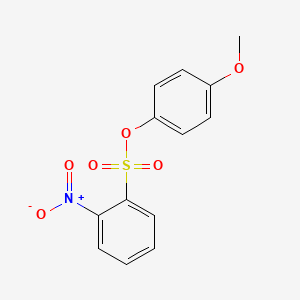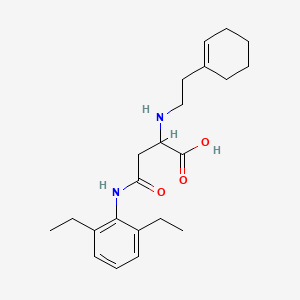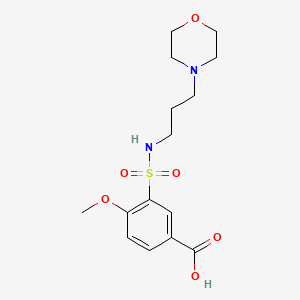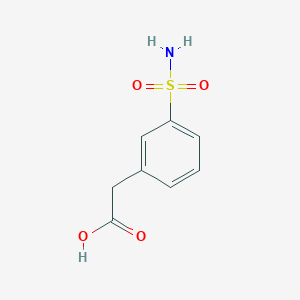
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride, also known as A-366, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. It is a potent inhibitor of lysine-specific demethylase 5A (KDM5A), an enzyme that plays a crucial role in epigenetic regulation.
Mecanismo De Acción
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is a potent inhibitor of KDM5A, which is an enzyme that plays a crucial role in epigenetic regulation. KDM5A is responsible for the removal of methyl groups from histone proteins, which leads to the activation of gene expression. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride inhibits the activity of KDM5A by binding to its active site, which prevents the removal of methyl groups from histone proteins. This leads to the suppression of gene expression, which in turn leads to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of KDM5A, which makes it a valuable tool for studying the role of epigenetic regulation in various diseases. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is also highly specific for KDM5A, which reduces the risk of off-target effects. However, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has some limitations for lab experiments. It is a small molecule inhibitor, which limits its ability to target KDM5A in vivo. In addition, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride. One direction is to improve the solubility of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride in aqueous solutions, which would make it easier to work with in lab experiments. Another direction is to develop more potent and specific inhibitors of KDM5A, which would enhance the therapeutic potential of this class of drugs. Finally, further research is needed to explore the potential of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves several steps. The first step is the protection of the amino group of 2-aminopyrimidine with tert-butyloxycarbonyl (Boc) to obtain Boc-2-aminopyrimidine. The second step involves the reaction of Boc-2-aminopyrimidine with ethylene diamine to obtain 2-(2-aminoethyl)-1H-pyrimidin-6-one. The final step involves the hydrochloride salt formation of 2-(2-aminoethyl)-1H-pyrimidin-6-one to obtain 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUXCLYRRWQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride | |
CAS RN |
2287302-30-9 |
Source


|
| Record name | 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)


![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)



![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)